5-Chloro-6-hydroxybenzofuran-2-carboxylic acid
Description
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid is a benzofuran derivative featuring a chlorine atom at position 5, a hydroxyl group at position 6, and a carboxylic acid moiety at position 2. Benzofurans are heterocyclic compounds with a fused benzene and furan ring system, often studied for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C9H5ClO4 |
|---|---|
Molecular Weight |
212.58 g/mol |
IUPAC Name |
5-chloro-6-hydroxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClO4/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3,11H,(H,12,13) |
InChI Key |
APNWQOZHCHQBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1Cl)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a free radical cyclization cascade can be used to construct the benzofuran ring, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and environmentally benign approaches, such as green chemistry methods, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to modify the functional groups on the benzofuran ring.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed using appropriate reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring, enhancing its biological activity .
Scientific Research Applications
Organic Synthesis
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid serves as an important building block in the synthesis of more complex benzofuran derivatives. These derivatives have been explored for their potential pharmaceutical applications, including anti-tumor and anti-viral properties.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives synthesized from similar scaffolds can inhibit Mycobacterium tuberculosis, demonstrating potential as new anti-tuberculosis agents . The compound's antibacterial efficacy has also been evaluated against various strains, showing promising results in inhibiting bacterial growth .
Antioxidative Properties
The antioxidative capabilities of this compound make it valuable for studying oxidative stress-related conditions. Its ability to scavenge free radicals can contribute to the understanding of its role in mitigating oxidative damage in biological systems.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrase and tyrosinase. These enzymes are crucial in various biological processes, and their inhibition could lead to therapeutic applications in treating diseases linked to enzyme dysregulation .
Case Studies
Several studies highlight the compound's effectiveness in various applications:
- Antimycobacterial Activity : A study demonstrated that derivatives of this compound showed significant inhibition against M. tuberculosis with IC50 values indicating high potency .
- Antibacterial Studies : Research on synthesized benzofuran derivatives revealed that those with hydroxyl substitutions exhibited strong antibacterial activity against strains like E. coli and S. aureus, emphasizing the importance of functional group positioning on biological activity .
Data Table: Biological Activities of this compound
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimycobacterial | 7.05 | Significant inhibition observed against M. tuberculosis |
| Antibacterial (various strains) | 0.78 - 3.12 | Effective against multiple bacterial strains |
| Enzyme Inhibition (Carbonic Anhydrase) | 0.25 | Comparable to established inhibitors |
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play crucial roles in various biological processes . The compound’s anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzofuran Derivatives
Compound A: 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3)
Compound B: 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid
- Key Features : Hydroxyl group at position 6 enables hydrogen bonding, enhancing solubility in aqueous or polar environments. The chlorine atom at position 5 may sterically hinder electrophilic substitution reactions.
Table 1: Substituent Effects on Benzofuran Derivatives
| Position 5 | Position 6 | Position 2 | Key Functional Impact |
|---|---|---|---|
| Cl | -OH | -COOH | High polarity, H-bond donor/acceptor |
| Cl | -F | -COOH | Enhanced electronegativity, reduced H-bonding |
Comparison with Heterocyclic Analogues
Compound C: 5-Chlorothiophene-2-Carboxylic Acid
- Structural Differences : Replaces the benzofuran core with a thiophene (sulfur-containing) ring .
- Implications :
- Thiophene’s sulfur atom contributes to distinct electronic properties (e.g., lower aromaticity compared to benzofuran).
- May exhibit varied reactivity in cross-coupling reactions or biological targets due to sulfur’s polarizability.
Compound D: 5-Chloro-6-methoxynicotinic Acid
- Structural Differences : Pyridine-based (nitrogen-containing) heterocycle with methoxy and chlorine substituents .
- Implications :
- The nitrogen atom introduces basicity, altering pH-dependent solubility.
- Methoxy group (-OCH₃) provides steric bulk and moderate electron-donating effects compared to hydroxyl or fluorine.
Research Findings and Limitations
- No experimental data (e.g., pKa, solubility, bioactivity) are provided.
- Inferred Trends :
- Electronic Effects : Electron-withdrawing groups (Cl, -COOH) enhance acidity at position 2. Hydroxyl groups increase polarity, while fluorine prioritizes lipophilicity.
- Heterocycle Impact : Benzofuran derivatives may exhibit stronger π-π stacking interactions in biological systems compared to thiophene or pyridine analogs.
Biological Activity
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid is a compound within the benzofuran family known for its diverse biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, biochemical pathways, and empirical findings from various studies.
Chemical Structure and Properties
This compound features a benzofuran structure, characterized by a fused benzene and furan ring system. Its molecular formula is , with a molecular weight of approximately 212.59 g/mol. The presence of a chlorine atom and a hydroxyl group at specific positions enhances its potential biological activities.
Target Interactions
This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to influence cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics.
Biochemical Pathways
Research indicates that this compound affects multiple biochemical pathways, including those involved in oxidative stress response and cell signaling. It has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant antibacterial properties. For instance, compounds with hydroxyl groups at the C-6 position showed excellent antibacterial activity against various strains such as E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL .
| Compound | Target Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 0.78 - 3.12 |
| This compound | S. aureus | 0.78 - 3.12 |
| Other derivatives | MRSA | Varies |
The presence of the hydroxyl group at the C-6 position is crucial for this activity; compounds lacking this functionality demonstrated no antibacterial effects .
Anti-inflammatory Effects
Benzofuran derivatives have also been recognized for their anti-inflammatory properties. The inhibition of the 5-lipoxygenase enzyme system, which controls leukotriene biosynthesis, suggests potential applications in treating inflammatory conditions such as asthma and allergic rhinitis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzofuran derivatives against multiple bacterial strains. The results indicated that modifications at the C-6 position significantly influenced antibacterial efficacy, with hydroxylated compounds showing superior activity compared to their non-hydroxylated counterparts .
- Toxicological Profile : Dosage studies in animal models revealed that while low doses of this compound exhibited beneficial antioxidant effects, higher doses led to toxicity characterized by hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization in therapeutic applications.
- Cellular Mechanisms : Research using HepG2 cell lines demonstrated that this compound could modulate gene expression related to oxidative stress responses, indicating its potential role in cellular protection mechanisms against oxidative damage .
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-6-hydroxybenzofuran-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of a benzofuran precursor. For example, starting with a benzofuran-2-carboxylic acid derivative, introduce chlorine at position 5 via electrophilic substitution (e.g., using Cl₂ or NCS in acidic conditions). Hydroxylation at position 6 can be achieved via directed ortho-metalation or oxidative methods (e.g., H₂O₂/Fe²⁺). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended . Validate intermediates using TLC and NMR (¹H/¹³C) to ensure regioselectivity.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ ~12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M-H]⁻ ion for carboxylic acid).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at -20°C to prevent oxidation of the hydroxyl group. Avoid exposure to light, as UV radiation may degrade the benzofuran ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential irritancy of carboxylic acid and chloro derivatives.
- Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) and disposal (incineration as hazardous waste) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the benzofuran ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental data (e.g., reaction yields with Pd catalysts) to validate models .
Q. How should researchers resolve contradictions in reported solubility or spectroscopic data?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, pH).
- Orthogonal Methods : Cross-validate solubility (e.g., gravimetric vs. UV-Vis) and spectral data (e.g., IR carbonyl stretch vs. NMR carboxylic proton).
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-Ethylfuran-2-carboxylic acid or chloro-substituted analogs) to identify trends .
Q. What advanced techniques can elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Identify degradation products in simulated biological fluids (e.g., PBS at pH 7.4, 37°C).
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxylation or hydrolysis mechanisms.
- X-ray Crystallography : Resolve crystal structures of degradation byproducts to confirm bond cleavage sites .
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs (e.g., esterify the carboxylic acid, replace Cl with F/Br) to assess electronic effects.
- Biological Assays : Test derivatives for activity in target systems (e.g., enzyme inhibition assays).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
